Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate
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Overview
Description
Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a benzoate ester group, a triazole ring, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or nitrile under acidic or basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Formation of the Benzoate Ester: The benzoate ester is formed by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Coupling Reactions: The final step involves coupling the triazole derivative with the benzoate ester under conditions that facilitate the formation of the desired product, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the triazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazole ring or the ester group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoate ester group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Acid catalysts (sulfuric acid, hydrochloric acid), base catalysts (sodium hydroxide, potassium carbonate).
Major Products
Oxidation Products: Oxidized derivatives of the cyclopropyl group or triazole ring.
Reduction Products: Reduced forms of the triazole ring or ester group.
Substitution Products: Substituted benzoate esters with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound may exhibit properties such as antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity or stability, while the benzoate ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[(5-phenyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate
- Methyl 4-[[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)amino]methyl]benzoate
- Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]ethyl]benzoate
Uniqueness
Methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and binding affinity, making it a valuable scaffold for the development of new bioactive molecules.
Properties
IUPAC Name |
methyl 4-[[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-13(11-7-8-11)17-18-15(19)16-9-10-3-5-12(6-4-10)14(20)21-2/h3-6,11H,7-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMILLQOVKPNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1NCC2=CC=C(C=C2)C(=O)OC)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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